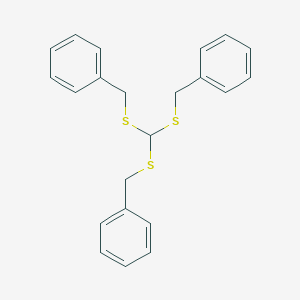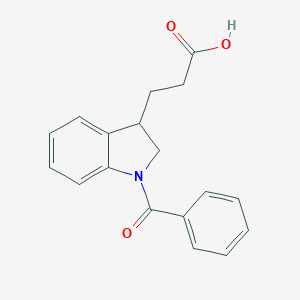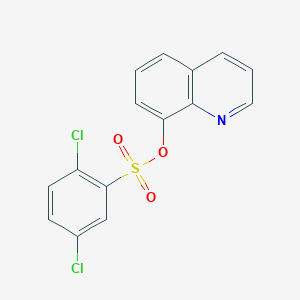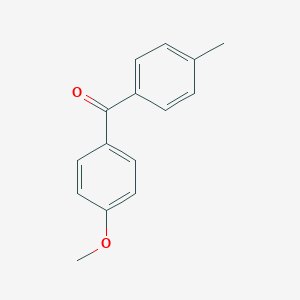
Bis(benzylsulfanyl)methylsulfanylmethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(benzylsulfanyl)methylsulfanylmethylbenzene, also known as BBMSMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the thioether family, which is known for its unique chemical properties. In
Mechanism of Action
The mechanism of action of Bis(benzylsulfanyl)methylsulfanylmethylbenzene is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of this compound and a target molecule. This covalent bond can lead to changes in the structure and function of the target molecule, which can have a variety of effects depending on the specific target.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage. In vivo studies have shown that this compound can reduce inflammation and pain in animal models, suggesting that it may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of using Bis(benzylsulfanyl)methylsulfanylmethylbenzene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, this compound can be difficult to work with due to its strong odor and potential for skin and eye irritation.
Future Directions
There are several future directions for research on Bis(benzylsulfanyl)methylsulfanylmethylbenzene. One area of research is in the development of new materials with unique properties using this compound as a precursor. Another area of research is in the development of new drugs and pharmaceuticals based on the biochemical and physiological effects of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
Bis(benzylsulfanyl)methylsulfanylmethylbenzene can be synthesized using a variety of methods, including the reaction of benzyl chloride with sodium sulfide and the reaction of benzyl mercaptan with formaldehyde. However, the most common method for synthesizing this compound is by the reaction of benzyl mercaptan with formaldehyde in the presence of a catalyst such as zinc chloride. This method has been shown to produce high yields of this compound with good purity.
Scientific Research Applications
Bis(benzylsulfanyl)methylsulfanylmethylbenzene has been the subject of scientific research due to its potential applications in various fields. One area of research is in the field of organic synthesis, where this compound can be used as a building block for the synthesis of other compounds. Another area of research is in the field of materials science, where this compound can be used as a precursor for the synthesis of new materials with unique properties. Additionally, this compound has been studied for its potential use in the development of new drugs and pharmaceuticals.
properties
CAS RN |
10606-38-9 |
|---|---|
Molecular Formula |
C22H22S3 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
bis(benzylsulfanyl)methylsulfanylmethylbenzene |
InChI |
InChI=1S/C22H22S3/c1-4-10-19(11-5-1)16-23-22(24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
InChI Key |
GTUTUZVJRAZDOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC(SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CSC(SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Other CAS RN |
10606-38-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)





![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)
![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)

